

Synthesis and Characterization of Methyl-PEG3-Bromide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Methyl-PEG3-bromide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl-PEG3-bromide** (mPEG3-Br), a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines a detailed synthetic protocol, purification methods, and in-depth characterization techniques, presenting all quantitative data in accessible tables and illustrating key processes with clear diagrams.

Introduction

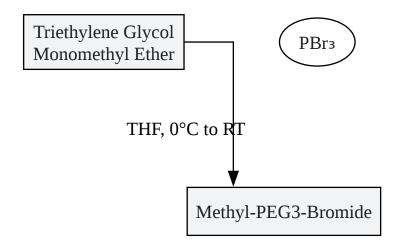
Methyl-PEG3-bromide, with the chemical name 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane and CAS number 72593-77-2, is a short-chain polyethylene glycol (PEG) derivative. Its structure comprises a terminal methoxy group, providing hydrophilicity and metabolic stability, and a terminal bromide, which serves as a reactive handle for nucleophilic substitution reactions. This unique combination of properties makes it an essential building block in the construction of complex bioconjugates, particularly in linking a target protein-binding ligand and an E3 ligase-recruiting ligand in PROTAC design. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Synthesis of Methyl-PEG3-Bromide



The synthesis of **Methyl-PEG3-bromide** is typically achieved through the bromination of its corresponding alcohol precursor, triethylene glycol monomethyl ether. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **Methyl-PEG3-Bromide**.

Experimental Protocol

Materials:

- Triethylene glycol monomethyl ether (≥98%)
- Phosphorus tribromide (PBr₃) (≥99%)
- Anhydrous tetrahydrofuran (THF)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)



- · Diethyl ether
- Deionized water

Procedure:

- Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Starting Material: Triethylene glycol monomethyl ether (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to 0°C in an ice bath.
- Addition of Brominating Agent: Phosphorus tribromide (0.4 eq), dissolved in anhydrous THF, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is carefully quenched by the slow addition of deionized water at 0°C. The mixture is then diluted with diethyl ether and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude **Methyl-PEG3-bromide** is typically a colorless to light yellow oil. Purification is essential to remove unreacted starting materials and byproducts.

Purification Protocol: Column Chromatography

Materials:

Silica gel (230-400 mesh)



- Hexanes
- Ethyl acetate

Procedure:

- Column Preparation: A glass column is packed with a slurry of silica gel in hexanes.
- Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
- Elution: The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Fractions are collected and analyzed by TLC.
- Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to afford the purified Methyl-PEG3-bromide.

Characterization

The identity and purity of the synthesized **Methyl-PEG3-bromide** are confirmed using various analytical techniques.

Physicochemical Properties

Property	Value
CAS Number	72593-77-2
Molecular Formula	C7H15BrO3
Molecular Weight	227.10 g/mol
Appearance	Colorless to light yellow liquid
Purity (by GC)	≥98%

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectra are crucial for structural confirmation. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.80	t, J = 6.4 Hz	2H	-CH2-Br
3.68 - 3.62	m	8H	-O-CH ₂ -CH ₂ -O-
3.54 - 3.51	m	2H	CH3-O-CH2-
3.38	S	3H	CH ₃ -O-

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

Chemical Shift (δ , ppm)	Assignment
71.9	CH ₃ -O-CH ₂ -
71.3	-O-CH ₂ -CH ₂ -Br
70.7	-O-CH ₂ -CH ₂ -O-
70.6	-O-CH ₂ -CH ₂ -O-
59.1	СН3-О-
30.3	-CH₂-Br

4.2.2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure and assessing purity.

Expected GC-MS Data:

 Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 226/228 for bromine isotopes) may be observed, though it can be weak.

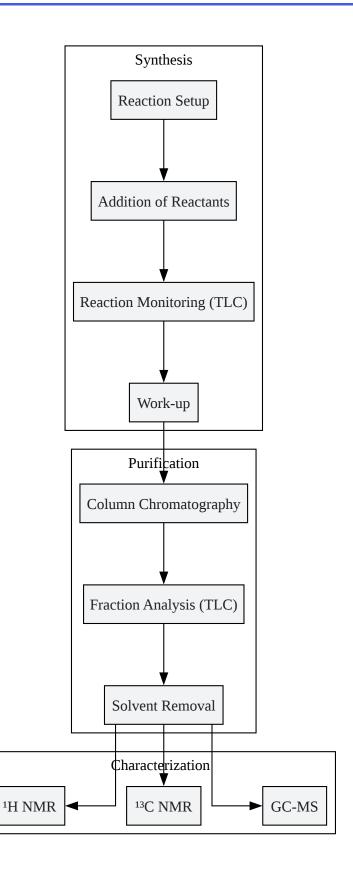


 Major Fragment Ions: Common fragmentation patterns for ethers and alkyl halides are expected. Key fragments would likely arise from the cleavage of C-O and C-C bonds. Expected fragments include ions at m/z 45, 59, 89, 103, and 133, corresponding to various PEG fragments.

Logical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.





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Caption: Experimental workflow for the synthesis and characterization of **Methyl-PEG3-Bromide**.

Conclusion

This guide provides a detailed framework for the successful synthesis, purification, and characterization of **Methyl-PEG3-bromide**. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the use of this important linker in the construction of innovative therapeutics. Adherence to these methodologies will ensure the production of high-quality material suitable for demanding applications.

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